2,2'-Dithiodiphenol

Description

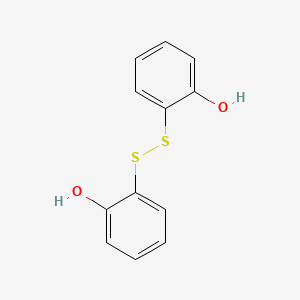

2,2'-Dithiodiphenol is a diphenyl compound characterized by two phenol rings linked via a disulfide (-S-S-) bridge at the 2,2' positions. This structural motif imparts unique redox-responsive properties due to the labile nature of the disulfide bond, which can undergo cleavage and reformation under reducing or oxidizing conditions. Key attributes include:

- Molecular formula: C₁₂H₁₀O₂S₂ (inferred).

- Functional groups: Hydroxyl (-OH) groups on each benzene ring and a disulfide bridge.

- Applications: Potential use in dynamic covalent materials, drug delivery systems, or as a crosslinker in redox-responsive polymers.

Properties

IUPAC Name |

2-[(2-hydroxyphenyl)disulfanyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8,13-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXXLDHPVGHXEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)SSC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212218 | |

| Record name | 2,2'-Dithiodiphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6300-58-9 | |

| Record name | 2,2'-Dithiodiphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006300589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC45168 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Dithiodiphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Dithiodiphenol can be synthesized through the oxidation of 2-mercaptophenol. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or iodine in an appropriate solvent like ethanol or acetic acid. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired disulfide bond .

Industrial Production Methods: In industrial settings, the production of 2,2’-Dithiodiphenol may involve large-scale oxidation processes using similar oxidizing agents. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dithiodiphenol undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.

Reduction: The disulfide bond can be reduced back to thiol groups using reducing agents like dithiothreitol or sodium borohydride.

Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents in solvents like ethanol or acetic acid.

Reduction: Dithiothreitol, sodium borohydride, or other reducing agents in aqueous or organic solvents.

Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) under controlled conditions.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Thiol derivatives.

Substitution: Nitrated or halogenated phenol derivatives.

Scientific Research Applications

2,2’-Dithiodiphenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: It serves as a reagent in biochemical assays to study redox reactions and disulfide bond formation.

Medicine: It is investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2,2’-Dithiodiphenol involves its ability to undergo redox reactions. The disulfide bond can be cleaved and reformed, making it a versatile reagent in redox chemistry. In biological systems, it can interact with thiol-containing proteins and enzymes, affecting their structure and function. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

Structural Analogs and Bridging Groups

The bridging group between aromatic rings significantly influences physicochemical properties. Below is a comparison of 2,2'-Dithiodiphenol with other diphenyl compounds:

Key Observations :

- Disulfide vs. Sulfonyl: The -S-S- bridge in 2,2'-Dithiodiphenol is redox-active, unlike the stable -SO₂- group in sulfonyldiphenol. This makes the former suitable for stimuli-responsive applications .

- Thermal Stability: Sulfonyldiphenol and propane-bridged analogs exhibit higher thermal stability due to robust bridging groups, whereas disulfide-linked compounds may degrade under heat or reducing conditions.

- Acidity: 2,2'-Dithiodibenzoic acid (carboxylic acid substituents) is more acidic than 2,2'-Dithiodiphenol (hydroxyl groups), affecting solubility and reactivity .

Physicochemical Properties

While direct data for 2,2'-Dithiodiphenol is unavailable, extrapolations can be made:

- Melting Point : Likely lower than 2,2'-Dithiodibenzoic acid (287–290°C) due to weaker hydrogen bonding from -OH vs. -COOH groups .

- Solubility: Higher polarity than methylene- or propane-bridged diphenols, favoring solubility in polar solvents like ethanol or DMSO.

- Reactivity : The disulfide bond enables reversible cleavage (e.g., via thiol-disulfide exchange), a feature absent in analogs with single-bond bridges .

Biological Activity

2,2'-Dithiodiphenol (DTDP) is an organosulfur compound known for its unique structure, which includes two phenolic groups linked by a disulfide bond. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of 2,2'-Dithiodiphenol, summarizing key research findings, case studies, and its implications in health and medicine.

- Chemical Formula : C₁₂H₁₀O₂S₂

- Molecular Weight : 250.34 g/mol

- Structure : Contains two hydroxyl groups (-OH) and a disulfide bond (-S-S-), contributing to its reactivity and biological properties.

Antioxidant Properties

2,2'-Dithiodiphenol exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Research indicates that DTDP has notable antimicrobial effects against a range of pathogens. Its mechanism of action involves disrupting bacterial cell membranes and inhibiting essential metabolic processes. Studies have shown effectiveness against:

- Gram-positive bacteria : Exhibits strong activity against Staphylococcus aureus.

- Gram-negative bacteria : Shows moderate effectiveness against Escherichia coli.

Case Studies

-

Antimicrobial Efficacy Against Mycobacterium :

A study evaluated the effectiveness of DTDP against Mycobacterium tuberculosis strains. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential use as an adjunctive treatment for tuberculosis. -

Neuroprotective Effects :

In vitro studies demonstrated that DTDP could protect neuronal cells from oxidative stress-induced apoptosis. The compound was shown to enhance the expression of antioxidant enzymes, thereby mitigating cell death in models of neurodegeneration. -

Wound Healing Properties :

A recent clinical trial explored the application of DTDP in wound healing. Patients treated with topical formulations containing DTDP showed faster healing times and reduced infection rates compared to control groups.

The biological activity of 2,2'-Dithiodiphenol is attributed to its ability to:

- Scavenge Reactive Oxygen Species (ROS) : The phenolic hydroxyl groups donate electrons to neutralize free radicals.

- Inhibit Enzymatic Activity : DTDP can inhibit enzymes such as lipoxygenase and cyclooxygenase, which are involved in inflammatory processes.

- Disrupt Cell Membranes : The lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

Research Findings Summary

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antioxidant | High | Scavenges free radicals |

| Antimicrobial | Moderate to High | Disrupts cell membranes |

| Neuroprotective | Significant | Enhances antioxidant enzyme expression |

| Wound Healing | Enhanced | Promotes faster healing and reduces infections |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.